1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(1-phenylethylidene)hydrazinecarbimidothioate
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Overview
Description
1-(2,5-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-PHENYLETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dichlorophenyl group, a dioxotetrahydropyrrol ring, and a phenylethylidene hydrazinecarboximidothioate moiety. Its intricate molecular architecture makes it an interesting subject for chemical synthesis, reaction analysis, and application studies.
Preparation Methods
The synthesis of 1-(2,5-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-PHENYLETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of 2,5-dichlorophenyl derivatives and hydrazinecarboximidothioate intermediates.
Cyclization and Condensation Reactions: The intermediates undergo cyclization and condensation reactions under controlled conditions to form the dioxotetrahydropyrrol ring and the phenylethylidene moiety.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target compound. This step may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to achieve scalability and cost-effectiveness.
Chemical Reactions Analysis
1-(2,5-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-PHENYLETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-(2,5-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-PHENYLETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-PHENYLETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in critical biochemical pathways, affecting cellular processes.
Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Disrupting Cellular Structures: It can interfere with the integrity of cellular membranes or other structures, leading to cell death or dysfunction.
Comparison with Similar Compounds
1-(2,5-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-PHENYLETHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE can be compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)piperazine hydrochloride: This compound shares the dichlorophenyl group but has a different core structure, leading to distinct chemical and biological properties.
2,5-Dichlorophenyl isocyanate: Another compound with a dichlorophenyl group, used in different chemical reactions and applications.
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with similar structural features, studied for its biological activities.
Properties
Molecular Formula |
C19H16Cl2N4O2S |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
[1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-phenylethylideneamino]carbamimidothioate |
InChI |
InChI=1S/C19H16Cl2N4O2S/c1-11(12-5-3-2-4-6-12)23-24-19(22)28-16-10-17(26)25(18(16)27)15-9-13(20)7-8-14(15)21/h2-9,16H,10H2,1H3,(H2,22,24)/b23-11+ |
InChI Key |
XTQPHPRMHVFLNP-FOKLQQMPSA-N |
Isomeric SMILES |
C/C(=N\N=C(/N)\SC1CC(=O)N(C1=O)C2=C(C=CC(=C2)Cl)Cl)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NN=C(N)SC1CC(=O)N(C1=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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